Estradiol-17-beta 3-cyclopentyl ether Estradiol-17-beta 3-cyclopentyl ether Quinestrol, also known as estrovis or eston, belongs to the class of organic compounds known as estrane steroids. These are steroids with a structure based on the estrane skeleton. Thus, quinestrol is considered to be a steroid lipid molecule. Quinestrol is a drug which is used in hormone replacement therapy, treating symptoms of menopause such as hot flashes. also used to treat breast and prostate cancer. Quinestrol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Quinestrol has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, quinestrol is primarily located in the cytoplasm and membrane (predicted from logP). Quinestrol can be biosynthesized from 17beta-estradiol. Quinestrol is a potentially toxic compound.
Quinestrol is a 17-hydroxy steroid and a terminal acetylenic compound. It has a role as a xenoestrogen. It derives from a 17beta-estradiol.
The 3-cyclopentyl ether of ETHINYL ESTRADIOL. After gastrointestinal absorption, it is stored in ADIPOSE TISSUE, slowly released, and metabolized principally to the parent compound. It has been used in ESTROGEN REPLACEMENT THERAPY. (From AMA Drug Evaluations Annual, 1992, p1011)
Brand Name: Vulcanchem
CAS No.: 152-43-2
VCID: VC0540853
InChI: InChI=1S/C25H32O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,9,11,16,18,21-23,26H,4-8,10,12-15H2,2H3/t21-,22-,23+,24+,25+/m1/s1
SMILES: CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCC5
Molecular Formula: C25H32O2
Molecular Weight: 364.5 g/mol

Estradiol-17-beta 3-cyclopentyl ether

CAS No.: 152-43-2

Inhibitors

VCID: VC0540853

Molecular Formula: C25H32O2

Molecular Weight: 364.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Estradiol-17-beta 3-cyclopentyl ether - 152-43-2

CAS No. 152-43-2
Product Name Estradiol-17-beta 3-cyclopentyl ether
Molecular Formula C25H32O2
Molecular Weight 364.5 g/mol
IUPAC Name (8R,9S,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol
Standard InChI InChI=1S/C25H32O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,9,11,16,18,21-23,26H,4-8,10,12-15H2,2H3/t21-,22-,23+,24+,25+/m1/s1
Standard InChIKey PWZUUYSISTUNDW-UHFFFAOYSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCC5
SMILES CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCC5
Canonical SMILES CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCC5
Appearance Solid powder
Melting Point 107.5 °C
107.5°C
Physical Description Solid
Description Quinestrol, also known as estrovis or eston, belongs to the class of organic compounds known as estrane steroids. These are steroids with a structure based on the estrane skeleton. Thus, quinestrol is considered to be a steroid lipid molecule. Quinestrol is a drug which is used in hormone replacement therapy, treating symptoms of menopause such as hot flashes. also used to treat breast and prostate cancer. Quinestrol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Quinestrol has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, quinestrol is primarily located in the cytoplasm and membrane (predicted from logP). Quinestrol can be biosynthesized from 17beta-estradiol. Quinestrol is a potentially toxic compound.
Quinestrol is a 17-hydroxy steroid and a terminal acetylenic compound. It has a role as a xenoestrogen. It derives from a 17beta-estradiol.
The 3-cyclopentyl ether of ETHINYL ESTRADIOL. After gastrointestinal absorption, it is stored in ADIPOSE TISSUE, slowly released, and metabolized principally to the parent compound. It has been used in ESTROGEN REPLACEMENT THERAPY. (From AMA Drug Evaluations Annual, 1992, p1011)
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Quinestrol; Estrovis; Quinestrolum; Estrovister; Plestrovis; Eston; Ethinyl; Estradiol 3 Cyclopentyl Ether; Ethinyl Estradiol 3-Cyclopentyl Ether; Parke Davis Brand of Quinestrol ;Quinestrol;
Reference 1: Li J, Chen F, Chen Y, Wang Z. Mitochondrial- and Fas-L-mediated pathways
2: Li J, Chen F, Li C, Chen Y. Quinestrol induces spermatogenic apoptosis in vivo
3: Geng Q, Li P, Zhang W, Deng Y, Duan Y, Cao Y. The bioaccumulation and
4: Li J, Wang H, Zhang J, Zhou B, Si L, Wei L, Li X. Abnormal secretion of
5: Zhang Q, Wang C, Liu W, Qu J, Liu M, Zhang Y, Zhao M. Degradation of the
6: Fu H, Zhang J, Shi D, Wu X. Effects of levonorgestrel-quinestrol (EP-1)
7: Wang DW, Ouyang CB, Liu Q, Yuan HL, Liu XH. Inclusion of quinestrol and
8: Liu Q, Qin J, Chen Q, Wang D, Shi D. Fertility control of Rattus nitidus using
9: Lv X, Guo Y, Shi D. Effects of quinestrol and levonorgestrel on prolactin
10: Tang T, Qian K, Shi T, Wang F, Li P, Li J, Cao Y. Photodegradation of
11: Shen W, Shi D, Wang D, Guo Y. Inhibitive effects of quinestrol on male testes
12: Lv X, Guo Y, Shi D. Effects of quinestrol on reproductive hormone expression,
13: Liu M, Qu J, Yang M, Wang Z, Wang Y, Zhang Y, Zhang Z. Effects of quinestrol
14: Liu M, Wan X, Yin Y, Li YX, Sun F, Zhang Z, Wang YL. Subfertile effects of
15: Lv X, Shi D. Combined effects of levonorgestrel and quinestrol on
16: Wang D, Li N, Liu M, Huang B, Liu Q, Liu X. Behavioral evaluation of
17: Lv XH, Shi DZ. Effects of quinestrol as a contraceptive in mongolian gerbils
18: Shen W, Shi D, Wand D, Guo Y, Hai S, Yue Z. Quinestrol treatment induced
19: Tang T, Li P, Luo L, Shi D, Li J, Cao Y. Development and validation of a HPLC
20: Löw O, Grimm S. Morphometric investigations on endocrine glands. VIII.
PubChem Compound 9046
Last Modified Nov 11 2021
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